N-(2-Nitro-4-octylphenyl)acetamide
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Overview
Description
N-(2-Nitro-4-octylphenyl)acetamide is an organic compound with the molecular formula C16H24N2O3 It is characterized by the presence of a nitro group (-NO2) and an octyl chain attached to a phenyl ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4-octylphenyl)acetamide typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the amine group. The resulting 2-nitro-4-octylaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitro-4-octylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-4-octylphenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
N-(2-Nitro-4-octylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Nitro-4-octylphenyl)acetamide depends on its chemical structure and the specific context in which it is used. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules. The acetamide group can form hydrogen bonds and interact with various biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-(2-Nitrophenyl)acetamide: Similar structure but lacks the octyl chain, leading to different physical and chemical properties.
N-(4-Nitrophenyl)acetamide: The nitro group is positioned differently, affecting its reactivity and applications.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a hydroxyl group, which can significantly alter its chemical behavior and biological activity.
Uniqueness
N-(2-Nitro-4-octylphenyl)acetamide is unique due to the presence of the octyl chain, which can influence its solubility, hydrophobicity, and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its simpler analogs.
Properties
CAS No. |
102040-43-7 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-(2-nitro-4-octylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI Key |
NUFSKYHLBDXUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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